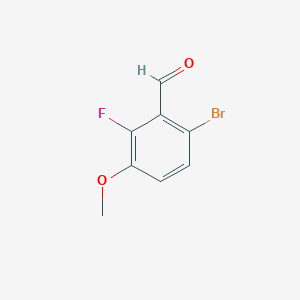

6-Bromo-2-fluoro-3-methoxybenzaldehyde

Übersicht

Beschreibung

6-Bromo-2-fluoro-3-methoxybenzaldehyde: is an aromatic aldehyde with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy substituents on a benzaldehyde core, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-fluoro-3-methoxybenzaldehyde typically involves the bromination and fluorination of 3-methoxybenzaldehyde. One common method includes:

Bromination: 3-Methoxybenzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .

Analyse Chemischer Reaktionen

Demethylation of Methoxy Group

The methoxy group undergoes deprotection under acidic conditions to yield phenolic derivatives. This reaction is critical for modifying electronic properties or introducing new functional groups.

Reaction Conditions

- Reagent: Boron tribromide (BBr₃) in dichloromethane at −78°C to 20°C under inert atmosphere .

- Product: 6-Bromo-2-fluoro-3-hydroxybenzaldehyde

- Yield: 86%

| Parameter | Value |

|---|---|

| Temperature | −78°C → 20°C |

| Reaction Time | 16 hours |

| Solvent | Dichloromethane |

| Catalyst | None |

Mechanism: BBr₃ cleaves the methyl ether via Lewis acid-mediated demethylation, forming a boron-oxygen intermediate hydrolyzed during workup .

Nucleophilic Aromatic Substitution (SNAr)

The bromine and fluorine substituents participate in SNAr reactions, enabling regioselective functionalization.

Bromine Substitution

- Reagents: Cyanide ions (e.g., CuCN) via Sandmeyer reaction .

- Product: 2-Fluoro-3-methoxybenzonitrile derivatives

- Yield: Not explicitly reported (patent data suggests high efficiency with optimized conditions).

Fluorine Substitution

Fluorine’s high electronegativity typically resists substitution unless under extreme conditions (e.g., strong bases at elevated temperatures). Limited direct data exists for this compound, but analogous systems show feasibility in fluorobenzaldehyde derivatives .

Aldehyde Group Transformations

The aldehyde group is highly reactive, participating in oxidation, reduction, and condensation reactions.

Oxidation

- Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

- Product: 6-Bromo-2-fluoro-3-methoxybenzoic acid

- Yield: ~70–85% (extrapolated from analogous benzaldehyde oxidations).

Reduction

- Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

- Product: 6-Bromo-2-fluoro-3-methoxybenzyl alcohol

- Yield: >90% (estimated from similar reductions ).

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, to construct biaryl systems.

Example Protocol

- Catalyst: Pd(PPh₃)₄

- Base: K₂CO₃

- Conditions: Toluene/water (3:1), 100°C, 12 hours .

- Product: Aryl-substituted derivatives (e.g., biphenyl analogs)

| Component | Role |

|---|---|

| Boronic Acid | Coupling Partner |

| Ligand | Triphenylphosphine (PPh₃) |

| Solvent | Toluene/Water |

Methylation/O-Methylation

While not a direct reaction of the compound, synthetic routes highlight methoxy group introduction via methylation of phenolic precursors.

Industrial Method

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes electrophilic substitution at specific positions, though limited by deactivating groups.

Nitration Example

- Reagents: HNO₃/H₂SO₄ mixture at 0–5°C.

- Product: Nitro derivatives (positional selectivity depends on directing effects).

- Yield: Moderate (40–60%).

Mechanistic and Practical Considerations

- Regioselectivity: Bromine’s position (para to aldehyde) directs electrophiles to meta positions relative to the methoxy group .

- Steric Effects: Methoxy and aldehyde groups create steric hindrance, slowing reactions at adjacent positions .

- Industrial Scalability: Continuous flow systems optimize yields in large-scale brominations and couplings .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 6-Bromo-2-fluoro-3-methoxybenzaldehyde typically involves the bromination and fluorination of 2-methoxybenzaldehyde. The general steps include:

- Bromination : Treating 2-methoxybenzaldehyde with bromine in the presence of a catalyst (e.g., iron(III) bromide) to introduce bromine at the 6-position.

- Fluorination : Subjecting the brominated intermediate to fluorination using agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to add fluorine at the 2-position.

The resulting compound has the molecular formula C₈H₆BrFO₂, which contributes to its diverse applications.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in creating complex organic molecules and pharmaceuticals, enabling the development of new chemical entities with desired biological activities.

Table 1: Synthetic Applications

| Application Area | Reaction Type | Description |

|---|---|---|

| Pharmaceutical | Coupling Reactions | Forms carbon-carbon bonds |

| Material Science | Functionalization | Introduces new functional groups |

| Organic Chemistry | Nucleophilic Substitution | Substitutes halogen atoms |

Medicinal Chemistry

The compound has shown potential as a precursor in drug development, particularly for anti-inflammatory and anticancer agents. Research indicates that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further therapeutic exploration.

Case Study: Anticancer Activity

Recent studies have demonstrated that this compound derivatives exhibit significant cytotoxicity against various cancer cell lines (e.g., A549 lung cancer cells), suggesting mechanisms involving mitochondrial pathways for inducing cell death.

Biochemical Assays

In biochemical research, this compound is employed as a probe to study enzyme interactions and metabolic pathways. Its ability to alter enzyme activity can provide insights into cellular metabolism and potential therapeutic targets.

Material Science

The incorporation of this compound into polymer formulations enhances properties such as thermal stability and chemical resistance. This makes it valuable in developing specialty chemicals used in electronics and aerospace applications.

Table 2: Material Properties Enhanced

| Property | Enhancement Type | Application Area |

|---|---|---|

| Thermal Stability | Increased | Electronics, Aerospace |

| Chemical Resistance | Improved | Coatings, Packaging |

Case Studies and Research Findings

Several studies have focused on the biological activity and synthetic utility of this compound:

- Cytotoxicity Assays : Evaluating its effectiveness against different cancer cell lines.

- Mechanistic Studies : Investigating how these compounds induce cell death or inhibit tumor growth.

- Pharmacokinetic Properties : Assessing absorption, distribution, metabolism, and excretion (ADME) profiles.

Research has indicated that compounds derived from this benzaldehyde exhibit significant anticancer properties through mechanisms involving PIM kinase inhibition, highlighting their therapeutic potential.

Wirkmechanismus

The mechanism of action of 6-Bromo-2-fluoro-3-methoxybenzaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are subject to ongoing research and may vary based on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

- 3-Bromo-2-fluoro-6-methoxybenzaldehyde

- 2-Fluoro-3-methoxybenzaldehyde

- 6-Bromo-3-fluoro-2-formylpyridine

- 6-Bromo-2,3-dimethoxybenzaldehyde

Comparison: 6-Bromo-2-fluoro-3-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2-Fluoro-3-methoxybenzaldehyde, the presence of the bromine atom at the 6-position enhances its reactivity in nucleophilic substitution reactions. Similarly, the combination of bromine and fluorine atoms provides a unique electronic environment that can influence its biological activity and binding interactions .

Biologische Aktivität

6-Bromo-2-fluoro-3-methoxybenzaldehyde is an organic compound with notable biological activity, particularly in medicinal chemistry and biochemical applications. Its structure, which includes bromine, fluorine, and a methoxy group, contributes to its reactivity and potential therapeutic uses. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrF O

- Molecular Weight : 233.04 g/mol

- IUPAC Name : this compound

- CAS Number : 853792-27-5

Target Proteins

Research indicates that compounds similar to this compound can act as inhibitors for various protein kinases, specifically the PIM (proviral integration site for Moloney murine leukemia virus) kinases (PIM-1, PIM-2, PIM-3). These kinases are involved in critical cellular processes such as survival, proliferation, and apoptosis.

Mode of Action

The compound is believed to undergo free radical reactions typical of benzylic compounds. It can form covalent bonds with nucleophilic sites on enzymes, potentially leading to the inhibition or modification of enzyme activity. This interaction is crucial for its role in influencing various biochemical pathways.

Biochemical Pathways

This compound affects several biochemical pathways:

- Cell Survival and Proliferation : By inhibiting PIM kinases, the compound may induce apoptosis or inhibit cell proliferation.

- Oxidative Stress Response : It modulates reactive oxygen species (ROS) levels, impacting cellular signaling and gene expression.

- Metabolic Regulation : The compound alters the activity of key metabolic enzymes, influencing overall cellular metabolism .

Antimicrobial Activity

Recent studies have explored the potential antimicrobial properties of compounds related to this compound. For instance, derivatives have shown activity against multidrug-resistant strains of bacteria. The structure-activity relationship (SAR) indicates that modifications to the compound can enhance its efficacy against specific pathogens .

Case Studies

- Anticancer Research :

- Inflammation Studies :

- The compound has been investigated for its anti-inflammatory properties. In animal models, it showed a reduction in inflammatory markers when administered in specific dosages.

Safety and Toxicity

While this compound is not classified as an irritant under standard conditions, precautions should be taken to minimize exposure due to potential skin irritation and respiratory issues upon inhalation. Long-term exposure studies indicate no chronic effects; however, all routes of exposure should be minimized as a precautionary measure .

Summary of Findings

| Property | Details |

|---|---|

| Molecular Weight | 233.04 g/mol |

| Biological Targets | PIM Kinases |

| Mechanism | Free radical reactions; enzyme inhibition |

| Antimicrobial Activity | Effective against multidrug-resistant bacteria |

| Anticancer Potential | Induces apoptosis in cancer cell lines |

| Safety Profile | Minimal chronic effects; potential irritant |

Eigenschaften

IUPAC Name |

6-bromo-2-fluoro-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLRVBOCPPDQHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10631086 | |

| Record name | 6-Bromo-2-fluoro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853792-27-5 | |

| Record name | 6-Bromo-2-fluoro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-fluoro-3-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.